Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)-
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Overview
Description
Adenosine, 2’,3’-dideoxy-2’-(1-piperidinyl)- is a synthetic nucleoside analog. This compound is structurally related to adenosine, a naturally occurring nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction. The modification at the 2’ and 3’ positions of the ribose ring, along with the addition of a piperidinyl group, imparts unique properties to this compound, making it of significant interest in scientific research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 2’,3’-dideoxy-2’-(1-piperidinyl)- typically involves the radical deoxygenation of ribonucleosides. The process begins with the preparation of ribonucleoside 2’,3’-bisxanthates, which are then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method replaces hazardous reagents like tributyltin hydride and azobisisobutyronitrile, making the process more environmentally friendly.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The process is optimized to minimize waste and reduce the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: Adenosine, 2’,3’-dideoxy-2’-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Adenosine, 2’,3’-dideoxy-2’-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential effects on cellular processes and its role in signal transduction pathways.
Medicine: It has been investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV).
Industry: In the pharmaceutical industry, it is used in the development of new therapeutic agents and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of adenosine, 2’,3’-dideoxy-2’-(1-piperidinyl)- involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the 3’-hydroxyl group necessary for the formation of phosphodiester bonds, it prevents the elongation of nucleic acid chains, thereby inhibiting viral replication . This mechanism is particularly effective against viruses that rely on reverse transcriptase, such as HIV.
Comparison with Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog with similar antiviral properties.
2’,3’-Dideoxyinosine: A related compound that also inhibits viral replication.
Stavudine (d4T): An anti-HIV drug with a similar mechanism of action.
Uniqueness: Adenosine, 2’,3’-dideoxy-2’-(1-piperidinyl)- is unique due to the presence of the piperidinyl group, which enhances its stability and bioavailability compared to other nucleoside analogs. This modification also allows for more targeted interactions with viral enzymes, making it a promising candidate for antiviral therapy .
Properties
CAS No. |
134934-51-3 |
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Molecular Formula |
C15H22N6O2 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-piperidin-1-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C15H22N6O2/c16-13-12-14(18-8-17-13)21(9-19-12)15-11(6-10(7-22)23-15)20-4-2-1-3-5-20/h8-11,15,22H,1-7H2,(H2,16,17,18)/t10-,11+,15+/m0/s1 |
InChI Key |
GZHKLXHXQJAJBT-FIXISWKDSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO |
Canonical SMILES |
C1CCN(CC1)C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO |
Origin of Product |
United States |
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